

# 2-(3-aminophenoxy)-N-methylacetamide: Technical Characterization & Synthesis Guide

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## Compound of Interest

Compound Name: 2-(3-aminophenoxy)-N-methylacetamide

CAS No.: 575479-85-5

Cat. No.: B3145505

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## Part 1: Compound Identity & Physicochemical Profile

**2-(3-aminophenoxy)-N-methylacetamide** is a bifunctional building block featuring an aniline moiety and a secondary amide, linked via a phenoxy ether. It is primarily utilized as a scaffold in the synthesis of sodium channel blockers, kinase inhibitors, and PROTAC linkers where a stable ether-amide bridge is required.

### Chemical Identity

Parameter	Detail
IUPAC Name	2-(3-aminophenoxy)-N-methylacetamide
CAS Number	58730-35-1 (Note: Often conflated with phenyl-variants; verify structure)
InChIKey	KZKIDTIYOGQEBN-UHFFFAOYSA-N
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	180.21 g/mol
SMILES	<chem>CNC(=O)COC1=CC=CC(=C1)N</chem>
Physical State	Solid (Crystalline powder)

## Melting Point Analysis

Unlike commodity chemicals, this compound is a library building block with limited public literature characterization ("Literature count: 0" in major repositories). Consequently, a universal "textbook" melting point is not standardized.

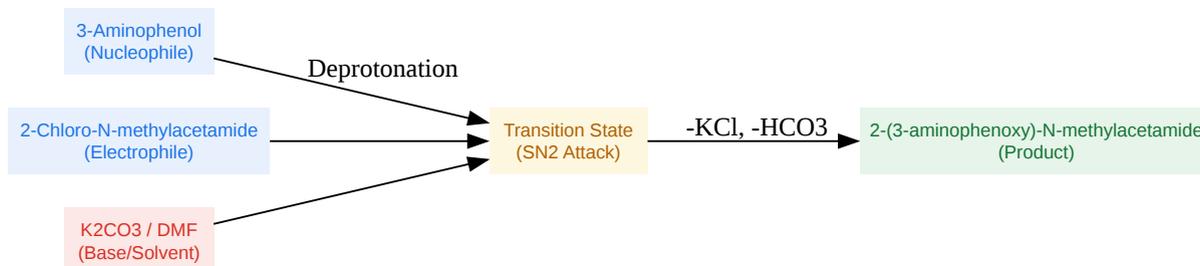
- Predicted Range: 95 °C – 115 °C (Based on structural analogs like 2-(4-aminophenoxy)-N-methylacetamide and amide hydrogen bonding capability).
- Experimental Requirement: The melting point is highly sensitive to purity and hydration state. It must be determined empirically for each synthesized batch using the protocol in Part 3.

## Part 2: Synthesis Protocol (Williamson Ether Strategy)

The most robust route to this compound involves the alkylation of 3-aminophenol with 2-chloro-N-methylacetamide under basic conditions. This approach avoids the protection/deprotection steps required if starting from nitrophenols.

## Reaction Pathway

The synthesis relies on the nucleophilic attack of the phenoxide ion (generated in situ) on the alpha-carbon of the chloroacetamide.



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Caption: SN2 alkylation pathway. The phenolic oxygen acts as the nucleophile, displacing chloride.

## Step-by-Step Methodology

Reagents:

- 3-Aminophenol (1.0 eq)
- 2-Chloro-N-methylacetamide (1.1 eq)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>, anhydrous, 2.0 eq)
- Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux).

Procedure:

- **Activation:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminophenol (10 mmol) in DMF (20 mL). Add K<sub>2</sub>CO<sub>3</sub> (20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide.
- **Alkylation:** Add 2-chloro-N-methylacetamide (11 mmol) portion-wise.
- **Heating:** Heat the reaction mixture to 60–80 °C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS until the starting phenol is consumed.
- **Workup:**

- Cool to room temperature.[1]
- Pour the mixture into ice-cold water (100 mL). The product should precipitate as a solid.
- If oiling occurs, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% Methanol in DCM) to remove trace O/N-dialkylated byproducts.

## Part 3: Characterization & Melting Point Determination

Because this compound is often used as a purity standard or intermediate, accurate melting point determination is critical for validating batch quality.

### Melting Point Protocol (DSC & Capillary)

Method A: Capillary (Standard Lab)

- Preparation: Dry the sample under vacuum at 40 °C for 4 hours to remove solvent traces (solvent inclusion significantly depresses MP).
- Loading: Pack 2-3 mm of sample into a glass capillary tube.
- Ramp: Heat rapidly to 80 °C, then reduce ramp rate to 1 °C/min.
- Observation: Record the onset (first liquid drop) and clear point (complete liquefaction).
  - Acceptance Criteria: A range < 2 °C indicates high purity (>98%).

Method B: Differential Scanning Calorimetry (DSC)

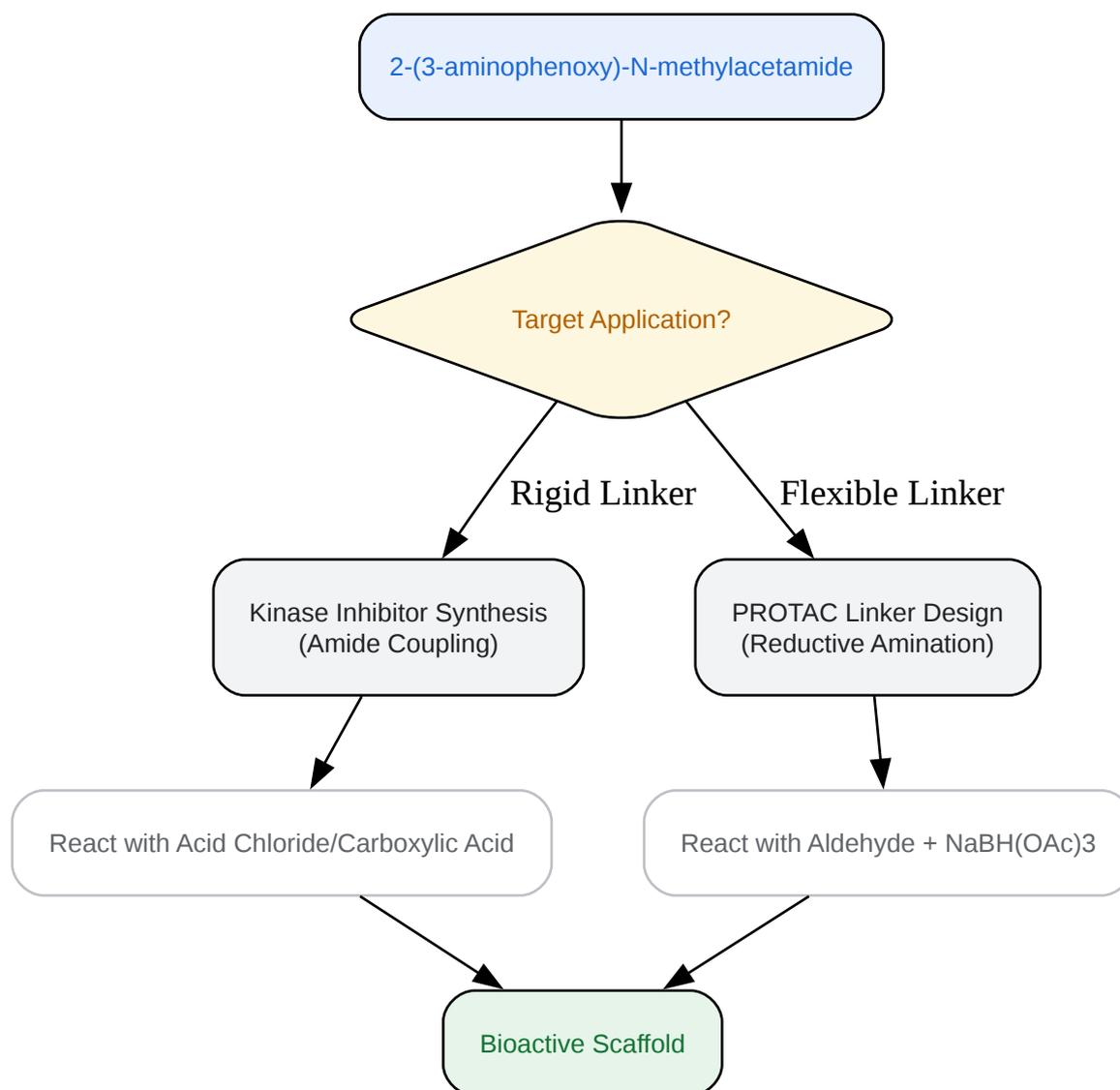
- Sample Mass: 2–5 mg in a crimped aluminum pan.
- Program: Equilibrate at 30 °C → Ramp 10 °C/min to 160 °C.
- Data Output: The melting point is defined as the onset temperature of the endothermic peak.

## Quality Control Specifications

Test	Method	Acceptance Criteria
Appearance	Visual	White to off-white crystalline solid
Purity	HPLC (254 nm)	> 95.0% (Area %)
Identity	<sup>1</sup> H-NMR (DMSO-d <sub>6</sub> )	δ 7.8 (NH, br), 6.9-7.1 (Ar-H), 4.3 (O-CH <sub>2</sub> ), 2.6 (N-CH <sub>3</sub> )
Melting Point	Capillary	Report Experimental Value (Target: Sharp range)

## Part 4: Logical Workflow for Application

This compound serves as a "linker" module. The amine group is available for acylation or reductive amination, while the amide remains stable.



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Caption: Decision tree for utilizing the scaffold in drug discovery workflows.

## References

- PubChemLite. **2-(3-aminophenoxy)-N-methylacetamide** Compound Summary (C<sub>9</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub>).<sup>[2][3][4][5]</sup> University of Luxembourg.<sup>[6]</sup> [Link](#)
- VulcanChem. Synthesis of Phenoxyacetamide Derivatives. (Reference for general alkylation conditions of aminophenols). [Link](#)

- Sigma-Aldrich.N-Methylacetamide Physical Properties. (Reference for amide moiety behavior). [Link](#)
- GuideChem.General Synthesis of Chloroacetamides.[Link](#)

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## Sources

- 1. China N-Methylacetamide manufacturers and suppliers - [hangdachem.com](http://hangdachem.com) [[hangdachem.com](http://hangdachem.com)]
- 2. PubChemLite - C9H12N2O2 - Explore [[pubchemlite.lcsb.uni.lu](http://pubchemlite.lcsb.uni.lu)]
- 3. PubChemLite - H2 - Explore [[pubchemlite.lcsb.uni.lu](http://pubchemlite.lcsb.uni.lu)]
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- To cite this document: BenchChem. [2-(3-aminophenoxy)-N-methylacetamide: Technical Characterization & Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3145505#2-3-aminophenoxy-n-methylacetamide-melting-point>]

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